Taurocholic acid sodium salt hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

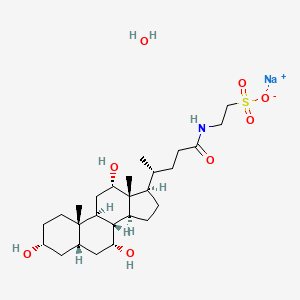

Taurocholic acid sodium salt hydrate is a bile acid derivative that plays a crucial role in the digestion and absorption of fats. It is synthesized from cholic acid and taurine, and its sodium salt form is commonly used in various scientific and industrial applications due to its detergent properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Taurocholic acid sodium salt hydrate is synthesized from cholic acid through a series of chemical reactions. The process involves the conjugation of cholic acid with taurine, followed by the addition of sodium ions to form the sodium salt. The reaction conditions typically include the use of solvents like water or ethanol and may require catalysts to facilitate the conjugation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar chemical routes. The process is optimized for high yield and purity, often employing advanced techniques like high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis by Bile Salt Hydrolases (BSHs)

Taurocholic acid sodium salt hydrate undergoes hydrolysis via microbial BSH enzymes, cleaving the amide bond between taurine and cholic acid. This reaction is critical in enterohepatic circulation and influences host-microbiome interactions.

| Parameter | Value | Source |

|---|---|---|

| Substrate specificity | Preferred by taurine-conjugating BSHs (e.g., LgasBSHa) | |

| Optimal pH range | 5.0–6.0 | |

| Hydrolysis rate (pH 6.0) | 85% conversion in 30 min |

BSH enzymes exhibit stereoselectivity:

- Selectivity loop residues (e.g., V211 in LgasBSHa) enhance catalytic efficiency for taurocholic acid over glycine-conjugated analogs .

- Mutations like G23E or V211R reduce hydrolysis rates by disrupting substrate binding .

pH-Dependent Solubilization and Micelle Formation

The compound’s detergent properties are pH-sensitive, influencing lipid emulsification and protein solubilization.

| pH | Solubility in Water | Critical Micelle Concentration (CMC) | Source |

|---|---|---|---|

| 7.4 | 50 mg/mL | 3–6 mM | |

| 5.0 | 25 mg/mL | 10 mM |

At physiological pH (7.4), taurocholic acid forms stable micelles that solubilize cholesterol and fatty acids . Acidic conditions reduce micelle stability, leading to precipitation .

Oxidative and Thermal Degradation

Thermal decomposition occurs above 200°C, releasing sulfur oxides (SOₓ) and sodium carbonate residues . Oxidative pathways involve:

- Free radical-mediated oxidation at the hydroxyl groups (3α, 7α, 12α), forming keto derivatives .

- Photodegradation under UV light, accelerating in aqueous solutions (t₁/₂ = 48 hr at 25°C) .

Interaction with MAPK3 in Osteogenesis

This compound activates MAPK3 (ERK1), promoting mesenchymal stem cell (MSC) differentiation:

| Parameter | Effect | Source |

|---|---|---|

| MAPK3 phosphorylation | ↑ 3.5-fold (10 μM NAT, 24 hr) | |

| Osteogenic markers (OCN) | ↑ 80% vs. control |

This reaction is dose-dependent and reversible upon MAPK3 inhibition .

Applications De Recherche Scientifique

Taurocholic acid sodium salt hydrate is a bile acid derivative with diverse applications in biochemical research, pharmaceutical formulations, cell culture, and analytical chemistry . It is also known as sodium taurocholate hydrate .

Scientific Research Applications

- Biochemical Research this compound is a critical component in studying bile acids and their roles in digestion and metabolism. It offers insights into liver function and gastrointestinal health . Specifically, unlabeled Taurocholic acid can be used in studies of bile acid synthesis, metabolism, disease linkage, and biomarker assessment .

- Pharmaceutical Formulations As an emulsifying agent, this compound enhances the solubility and bioavailability of poorly soluble drugs, which is vital for effective medication delivery .

- Cell Culture Applications this compound is used in cell culture media to support the growth of various cell types, especially liver cells, facilitating advancements in toxicology and drug testing .

- Analytical Chemistry In chromatography and mass spectrometry, the compound acts as a standard, helping researchers accurately quantify bile acids in biological samples, which is essential for metabolic studies . It can also determine conjugated and unconjugated bile salts in serum and jejunal fluid .

- Intervertebral Disc Degeneration (IDD) Research this compound has been identified as a potential drug for IDD, as it can induce chondrogenesis and osteogenesis in mesenchymal stem cells (MSCs). Animal studies suggest it can ameliorate secondary osteoporosis and delay the progression of IDD by targeting MAPK3 .

- Emulsification of Lipids/Fats Taurocholic acid is used in the emulsification of lipids/fats .

- Protein Solubilization It is used for protein solubilization and in the preparation of digestive enzymes for research applications .

- Animal Models of Severe Acute Pancreatitis (SAP) this compound can be employed to induce animal models of Severe Acute Pancreatitis (SAP) .

Mécanisme D'action

Taurocholic acid sodium salt hydrate exerts its effects primarily through its role as a bile acid. It acts as a detergent to solubilize fats for absorption in the intestines. The compound interacts with various molecular targets, including bile salt export pumps and sodium/taurocholate cotransporters, facilitating the transport and metabolism of bile acids . Additionally, it has been shown to induce chondrogenesis and osteogenesis in mesenchymal stem cells by targeting pathways like MAPK3 .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium glycocholate hydrate

- Sodium taurodeoxycholate hydrate

- Sodium glycochenodeoxycholate

- Sodium taurochenodeoxycholate

Uniqueness

Taurocholic acid sodium salt hydrate is unique due to its specific detergent properties and its ability to solubilize fats effectively. Compared to similar compounds, it has distinct physiological roles and biochemical interactions, making it valuable in both research and industrial applications .

Propriétés

Numéro CAS |

312693-83-7 |

|---|---|

Formule moléculaire |

C26H47NNaO8S |

Poids moléculaire |

556.7 g/mol |

Nom IUPAC |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate |

InChI |

InChI=1S/C26H45NO7S.Na.H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;1H2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1 |

Clé InChI |

IXLYDXMGHAHJOV-NEMAEHQESA-N |

SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] |

SMILES isomérique |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na] |

SMILES canonique |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.